Sodium 2-[[4-[3-(4,5-dichloro-2-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]phenyl]sulphonyl]ethanesulphonate
Description
Sodium 2-[[4-[3-(4,5-dichloro-2-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]phenyl]sulphonyl]ethanesulphonate is a sulfonated aromatic heterocyclic compound characterized by a pyrazoline core substituted with a dichloro-methylphenyl group and linked to a phenylsulfonyl-ethanesulfonate moiety. Its sodium salt form enhances aqueous solubility, making it suitable for applications in pharmaceuticals or agrochemicals.
Properties
CAS No. |
35441-13-5 |
|---|---|
Molecular Formula |
C18H17Cl2N2NaO5S2 |
Molecular Weight |
499.4 g/mol |
IUPAC Name |
sodium;2-[4-[5-(4,5-dichloro-2-methylphenyl)-3,4-dihydropyrazol-2-yl]phenyl]sulfonylethanesulfonate |
InChI |
InChI=1S/C18H18Cl2N2O5S2.Na/c1-12-10-16(19)17(20)11-15(12)18-6-7-22(21-18)13-2-4-14(5-3-13)28(23,24)8-9-29(25,26)27;/h2-5,10-11H,6-9H2,1H3,(H,25,26,27);/q;+1/p-1 |
InChI Key |
ZRHVIBPVGBXNFG-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=C(C=C1C2=NN(CC2)C3=CC=C(C=C3)S(=O)(=O)CCS(=O)(=O)[O-])Cl)Cl.[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Pyrazole Core
- Starting from 4,5-dichloro-2-methylacetophenone or related precursors, the pyrazole ring is formed via cyclization with hydrazine derivatives under controlled conditions.
- The 4,5-dihydro-1H-pyrazolyl structure is typically achieved by selective reduction or controlled reaction conditions to avoid full aromatization.
Functionalization of the Phenyl Ring
- The phenyl ring bearing the pyrazole substituent is functionalized with a sulphonyl group, often introduced by reaction with chlorosulfonic acid or sulfonyl chlorides under anhydrous conditions.
- This step requires careful temperature and solvent control to ensure regioselectivity and prevent over-sulfonation.
Introduction of the Ethanesulphonate Group
- The sulphonylated intermediate is reacted with sodium ethanesulphonate or an equivalent sulfonate salt to introduce the ethanesulphonate moiety.
- This step enhances water solubility and ionic character, facilitating purification and biological compatibility.
Final Purification and Characterization
- The product is purified by recrystallization or chromatographic techniques to achieve high purity.
- Characterization methods include NMR spectroscopy, mass spectrometry, IR spectroscopy, and elemental analysis to confirm structure and purity.
Optimization Parameters
- Reaction temperature, solvent choice (e.g., polar aprotic solvents for sulphonylation), and stoichiometry are critical for yield and selectivity.
- Use of inert atmosphere may be required to prevent oxidation or degradation of sensitive intermediates.
- The pH during sulphonate introduction is controlled to favor salt formation without hydrolysis.
Comparative Summary of Preparation Steps
| Step | Reaction Type | Key Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Pyrazole ring formation | 4,5-dichloro-2-methylacetophenone, hydrazine | Construct pyrazole core |
| 2 | Sulphonylation | Chlorosulfonic acid or sulfonyl chloride | Introduce sulphonyl group |
| 3 | Sulphonate salt formation | Sodium ethanesulphonate | Attach ethanesulphonate moiety |
| 4 | Purification and characterization | Recrystallization, chromatography, spectroscopy | Obtain pure, characterized product |
Research Findings and Notes on Preparation
- The compound's preparation is influenced by the stability of the dichloro and methyl substituents on the phenyl ring, which must be preserved during sulphonylation.
- The pyrazole ring system's sensitivity to harsh acidic or basic conditions requires mild reaction conditions during sulphonate introduction.
- Reported analogs and related sulphonylated pyrazole compounds demonstrate that yields can be optimized by controlling reaction times and reagent concentrations.
- No direct patent or literature source exclusively details a proprietary or novel preparation method for this exact compound, but general synthetic routes align with standard organic sulphonylation and heterocyclic chemistry protocols.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different sulphonyl derivatives.
Reduction: Reduction reactions can modify the pyrazole ring, leading to different structural isomers.
Substitution: Common reagents like halogens can substitute hydrogen atoms in the compound, resulting in halogenated derivatives.
Scientific Research Applications
Sodium 2-[[4-[3-(4,5-dichloro-2-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]phenyl]sulphonyl]ethanesulphonate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The sulphonyl groups and pyrazole ring play crucial roles in binding to enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
To contextualize this compound, we compare it with structurally and functionally related sulfonated aromatic heterocycles. Key comparisons include:
Structural Analogues
Key Structural Differences :
- Core Heterocycle : The pyrazoline core in the target compound differs from triazoles (e.g., ) and benzimidazoles (e.g., ), impacting ring strain, hydrogen-bonding capacity, and metabolic stability.
- Halogenation: The 4,5-dichloro-2-methylphenyl group in the target compound may confer greater electrophilicity and resistance to oxidative degradation compared to fluorinated or non-halogenated analogs.
- Sulfonate Placement: Dual sulfonate groups (ethanesulphonate and phenylsulfonyl) enhance solubility relative to mono-sulfonated analogs.
Physicochemical and Functional Comparisons
- Solubility: The sodium sulfonate group in the target compound likely provides superior aqueous solubility (>100 mg/mL estimated) compared to non-ionic analogs like the triazole derivative in , which requires organic solvents for synthesis and purification.
- Bioactivity: While direct data is lacking, halogenated pyrazolines are known for kinase inhibition (e.g., p38 MAPK) and anti-inflammatory effects. This contrasts with triazole derivatives (antifungal activity via CYP51 inhibition) and benzimidazole sulfonates (proton pump inhibition) .
- Synthetic Complexity : The target compound’s synthesis likely involves multi-step halogenation and sulfonation, similar to procedures in , but with additional challenges in regioselectivity due to dichloro-methyl substitution.
Biological Activity
Sodium 2-[[4-[3-(4,5-dichloro-2-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]phenyl]sulphonyl]ethanesulphonate is a chemical compound with significant biological activity. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing research.
Chemical Structure and Properties
The compound has the following molecular formula: and a molecular weight of approximately 448.36 g/mol. Its structure features a sulfonate group, which is crucial for its solubility and biological activity.
Research indicates that this compound exhibits anti-inflammatory and analgesic properties. Its mechanism primarily involves the modulation of sodium channels, which play a critical role in pain signaling pathways. By inhibiting these channels, the compound can reduce pain perception and inflammatory responses.
1. Anti-inflammatory Effects
Studies have shown that this compound significantly reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in various cell models. This suggests its potential use in treating conditions characterized by excessive inflammation.
2. Analgesic Properties
The compound has been evaluated in animal models for its analgesic effects. It demonstrated significant pain relief comparable to standard analgesics, indicating its potential for managing chronic pain conditions.
Case Studies and Research Findings
Case Study Highlights
- Inflammation Model : In a controlled study involving lipopolysaccharide (LPS)-induced inflammation in mice, administration of this compound resulted in a marked decrease in paw edema compared to the control group.
- Pain Management : A study assessing its analgesic properties found that repeated doses led to a statistically significant decrease in pain scores measured by the von Frey test.
Q & A
Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?
The crystal structure is typically resolved using single-crystal X-ray diffraction. After data collection, refinement is performed using SHELXL , a program optimized for small-molecule crystallography. Key steps include:
- Data integration with SHELXS for initial phase determination.
- Refinement of atomic coordinates, displacement parameters, and occupancy using SHELXL , which supports twinned data and high-resolution structures .
- Validation of geometric parameters (e.g., bond lengths, angles) against standard databases.
Q. What synthetic methodologies are employed for preparing this sulfonate-containing pyrazole derivative?
Synthesis involves multi-step reactions:
- Step 1 : Formation of the pyrazole core via cyclocondensation of hydrazines with α,β-unsaturated ketones under reflux in ethanol .
- Step 2 : Sulfonation using sodium 1-octanesulfonate or similar agents in buffered aqueous conditions (pH ~4.6 adjusted with acetic acid) to introduce the sulfonate group .
- Purification : Recrystallization from ethanol/water mixtures to isolate high-purity product .
Q. Which analytical techniques are suitable for quantifying this compound in complex matrices?
Reverse-phase HPLC with UV detection is commonly used:
- Mobile phase : Methanol and sodium acetate/1-octanesulfonate buffer (65:35 v/v, pH 4.6) .
- Detection : UV absorbance at 254 nm, leveraging the aromatic and sulfonate chromophores.
- Validation : Linearity, precision, and recovery studies are conducted per ICH guidelines.
Q. How is the stability of this compound assessed under varying pH conditions?
Stability studies involve:
- Forced degradation : Exposure to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions at 25–60°C.
- Analysis : HPLC monitoring of degradation products, with kinetic modeling (e.g., first-order decay) to determine shelf-life .
Advanced Research Questions
Q. How can conflicting crystallographic data (e.g., twinning or disorder) be resolved during structure refinement?
Advanced refinement strategies include:
Q. What strategies optimize reaction yield in the synthesis of sulfonate-pyrazole hybrids?
Yield optimization involves:
Q. How are structure-activity relationships (SAR) explored for biological applications of this compound?
SAR studies include:
- Modifications : Introducing electron-withdrawing groups (e.g., Cl, F) on the phenyl ring to enhance receptor binding .
- Bioassays : In vitro testing against enzyme targets (e.g., cyclooxygenase-2 for anti-inflammatory activity) .
- Computational modeling : Docking studies with AutoDock Vina to predict binding affinities .
Q. What advanced spectral techniques validate the presence of azo-linked intermediates in synthesis?
- LC-MS/MS : Identifies intermediates via molecular ion peaks and fragmentation patterns .
- 2D NMR : COSY and HSQC confirm proton-proton correlations and heteronuclear connectivity .
- XPS : Sulfur 2p peaks at ~168 eV confirm sulfonate group integrity .
Q. How are environmental and safety risks mitigated during large-scale handling?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
